Metoprolol impurity 1

概要

説明

Metoprolol Impurity 1, also known as 3-(2-Methoxyethyl)phenol, is a compound with the molecular formula C9H12O2 . It is a reference standard supplied with a Certificate of Analysis and analytical data .

Synthesis Analysis

The synthesis of Metoprolol and its impurities has been described in various studies . A Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been developed for the analysis of Metoprolol and its impurities .Molecular Structure Analysis

The molecular structure of Metoprolol Impurity 1 consists of a phenol group attached to a 2-methoxyethyl group . The exact structure and properties can be further analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving Metoprolol and its impurities have been studied using various chromatographic techniques . These studies aim to develop an impurity profiling method for Metoprolol and its impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Metoprolol Impurity 1 can be analyzed using various techniques. For instance, a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been used for the analysis of Metoprolol and its impurities .作用機序

Safety and Hazards

将来の方向性

Future research could focus on further understanding the properties and effects of Metoprolol Impurity 1. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety. Additionally, new methods for the analysis and detection of Metoprolol and its impurities could be developed .

特性

CAS番号 |

150332-87-9 |

|---|---|

製品名 |

Metoprolol impurity 1 |

分子式 |

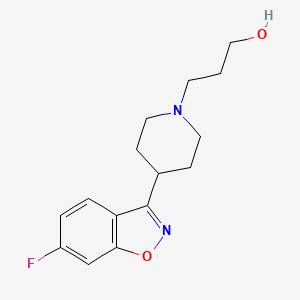

C15H19FN2O2 |

分子量 |

278.32 g/mol |

IUPAC名 |

3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol |

InChI |

InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2 |

InChIキー |

UMNKDRAGADXPKA-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8737166.png)